

Application Notes & Protocols: Kinetic Studies of Chlorine Monoxide Reactions at Stratospheric Temperatures

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Compound of Interest

Compound Name: Chlorine monoxide

Cat. No.: B1205322

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Audience: Researchers, scientists, and chemical kinetics professionals.

Introduction: The **chlorine monoxide** radical (ClO) is a key species in the catalytic destruction of stratospheric ozone.^{[1][2][3]} Understanding the rates and mechanisms of its reactions at temperatures relevant to the stratosphere (approx. 200-250 K) is crucial for accurately modeling and predicting ozone layer depletion.^{[4][5]} This document provides a summary of kinetic data for several critical ClO reactions and outlines common experimental protocols used to obtain this information.

Quantitative Kinetic Data for Key ClO Reactions

The following tables summarize the experimentally determined rate coefficients for the most significant bimolecular and termolecular reactions involving ClO in the stratosphere.

Table 1: Reaction of ClO with Atomic Oxygen (O) This reaction is a rate-limiting step in the primary chlorine-catalyzed ozone destruction cycle (Cycle 1).^{[3][5]}

Reaction	Rate Coefficient Expression (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Range (K)	Reference
ClO + O → Cl + O ₂	$k(T) = (2.61 \pm 0.60) \times 10^{-11} \exp[(97 \pm 64)/T]$	220 - 387	[6]
ClO + O → Cl + O ₂	$k(T) = (3.38 \pm 0.50) \times 10^{-11} \exp[(75 \pm 40)/T]$	220 - 298	[7]

Table 2: ClO Self-Reaction (ClO + ClO) This reaction has multiple product channels and is central to ozone loss in the polar stratosphere, particularly through the formation of the ClO dimer (ClOOCi).[2][8]

Reaction	Rate Coefficient / Equilibrium Constant	Temperature Range (K)	Notes	Reference
ClO + ClO ↔ ClOOCi	$K_{eq} = (2.01 \pm 0.17) \times 10^{-27} \exp(8554/T) \text{ cm}^3 \text{ molecule}^{-1}$	206 - 250	Equilibrium constant for dimer formation.	[9]
ClO + ClO → Products	The overall rate is pressure-dependent (termolecular).	Stratospheric	This reaction is the rate-limiting step for polar ozone destruction Cycle 2.[8]	[8]

Table 3: Reaction of ClO with Bromine Monoxide (BrO) This cross-reaction is a highly efficient catalytic cycle for ozone destruction, responsible for a significant fraction of ozone loss in polar regions.[2][8][10]

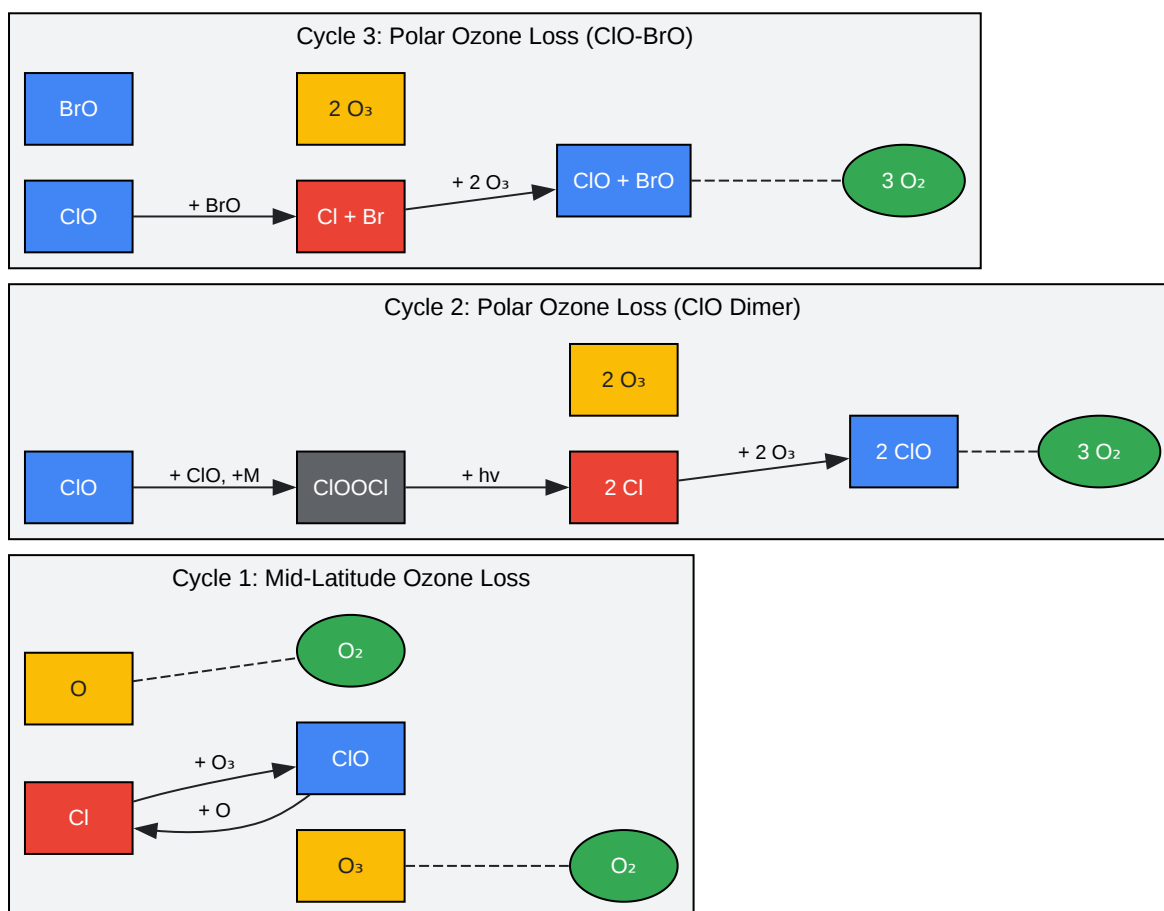
Reaction Channel	Rate Coefficient Expression (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Range (K)	Branching Ratio (at 250 K)	Reference
Overall Reaction	$k_{\text{total}}(T) = (2.59 \pm 0.36) \times 10^{-12} \exp[(445 \pm 84)/T]$	234 - 406	1.0	[11]
→ Br + ClOO	$k_{\text{a}}(T) = (2.1 \pm 0.4) \times 10^{-12} \exp[(258 \pm 56)/T]$	234 - 406	~0.4	[11]
→ Br + OCIO	$k_{\text{b}}(T) = (6.7 \pm 1.0) \times 10^{-13} \exp[(622 \pm 94)/T]$	234 - 406	0.51	[11]
→ BrCl + O ₂	$k_{\text{c}}(T) = (1.9 \pm 0.6) \times 10^{-13} \exp[(513 \pm 86)/T]$	234 - 406	0.09 - 0.10	[11]

Table 4: Other Important Stratospheric ClO Reactions

Reaction	Rate Coefficient Expression (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Range (K)	Reference
ClO + NO → Cl + NO ₂	$k(T) = (1.13 \pm 0.14) \times 10^{-11} \exp[(200 \pm 30)/T]$	230 - 298	[7]
ClO + O ₃ → OCIO + O ₂	$k < 1 \times 10^{-16}$ (at 298 K)	298	[12]
ClO + HO ₂ → HOCl + O ₂	Rate-limiting for a minor ozone loss cycle.	Stratospheric	[8]

Catalytic Ozone Destruction Cycles Involving ClO

Chlorine acts as a catalyst, where Cl and ClO are regenerated to destroy many ozone molecules.[2] The primary cycles are visualized below. Cycle 1 is dominant at mid-latitudes, while Cycles 2 and 3 are critical in the cold polar stratosphere.[2]



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Caption: Key catalytic cycles for stratospheric ozone destruction involving ClO radicals.

Experimental Protocols

The kinetic data presented above are primarily derived from two powerful experimental techniques: the discharge-flow method and flash photolysis.

Protocol 1: Discharge-Flow with Mass Spectrometry (DF-MS)

This technique is ideal for studying kinetics of radical-molecule reactions over a wide range of temperatures and pressures.

Objective: To measure the rate coefficient of a reaction such as $\text{BrO} + \text{ClO}$.[\[11\]](#)

Methodology:

- Radical Generation:
 - ClO radicals are generated by reacting Cl atoms with O_3 or OClO. Cl atoms are typically produced by passing a Cl_2/He mixture through a microwave discharge.
 - BrO radicals are generated similarly, by reacting Br atoms (from a Br_2/He discharge) with O_3 .
- Reaction Zone:
 - The radicals are introduced into a temperature-controlled flow tube (typically 1-2 meters long, 2-4 cm diameter). The walls of the tube are coated with an inert material (e.g., halocarbon wax or Teflon) to minimize surface reactions.
 - A large excess of one radical (e.g., ClO) is maintained, while the other (BrO) is injected through a movable injector. This ensures pseudo-first-order kinetics.
 - The system is maintained at a low pressure (typically 1-5 Torr) by a high-capacity pump, creating a viscous flow with a well-defined velocity (10-30 m/s).
- Detection:

- Gas from the flow tube is continuously sampled through a small orifice into a mass spectrometer.
- The concentrations of the reactant (BrO) and stable products (e.g., OClO) are monitored as a function of reaction time, which is varied by changing the position of the movable injector.
- Data Analysis:
 - The pseudo-first-order rate coefficient (k') is determined from the exponential decay of the BrO signal versus reaction time (t) or distance (z): $\ln([BrO]_0/[BrO]) = k't$.
 - The bimolecular rate coefficient (k) is then calculated using the known concentration of the excess reactant: $k = k' / [ClO]$.
 - Measurements are repeated at various temperatures to determine the Arrhenius parameters.

Protocol 2: Flash Photolysis - Resonance Fluorescence (FP-RF)

This technique is used to study fast reactions by creating a high initial concentration of a radical species via photolysis and monitoring its decay over time.

Objective: To measure the rate coefficient of a reaction such as $Cl + O_3$.[\[13\]](#)[\[14\]](#)

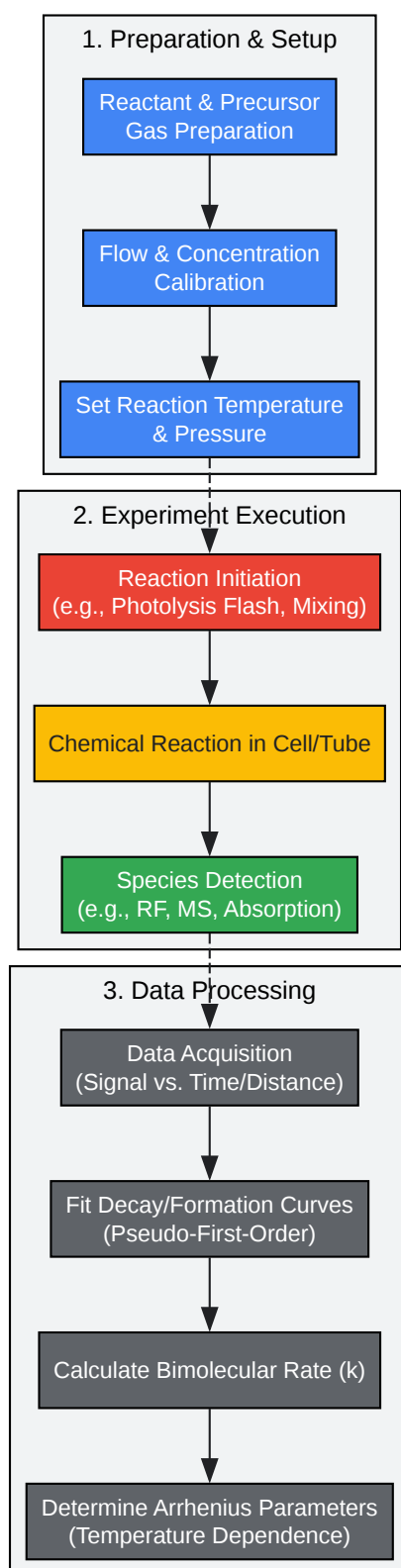
Methodology:

- Radical Generation:
 - A temperature-controlled reaction cell is filled with a mixture of a photolytic precursor (e.g., CCl_4 or Cl_2), the reactant molecule (O_3), and a large excess of an inert buffer gas (e.g., He or N_2).
 - A short, intense pulse of UV light from a flash lamp or excimer laser photolyzes the precursor, instantaneously generating Cl atoms.
- Detection:

- The concentration of Cl atoms is monitored in real-time using resonance fluorescence.
- A light source (e.g., a microwave-discharge resonance lamp) produces radiation at a wavelength specifically absorbed by Cl atoms.
- The fluorescence emitted by the excited Cl atoms is detected at a right angle to the excitation beam by a photomultiplier tube (PMT). The fluorescence signal is directly proportional to the Cl atom concentration.
- Data Acquisition:
 - The PMT signal is recorded as a function of time after the photolysis flash using a fast oscilloscope or a photon counting system.
- Data Analysis:
 - Under pseudo-first-order conditions ($[O_3] \gg [Cl]$), the Cl atom concentration decays exponentially: $[Cl]_t = [Cl]_0 \exp(-k't)$.
 - The pseudo-first-order rate coefficient (k') is obtained by fitting the decay curve.
 - The bimolecular rate coefficient (k) is determined from the slope of a plot of k' versus the concentration of the excess reactant, $[O_3]$.
 - The experiment is repeated at different temperatures to derive the temperature dependence of the rate coefficient.

Generalized Experimental Workflow

The logical flow for a typical gas-phase chemical kinetics experiment is depicted below.



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Caption: A generalized workflow for gas-phase chemical kinetics experiments.

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